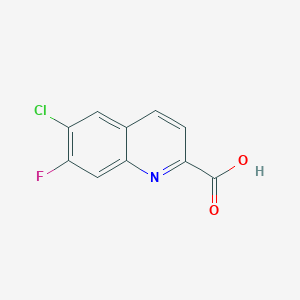

6-Chloro-7-fluoro-quinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-7-fluoro-quinoline-2-carboxylic acid is a chemical compound belonging to the quinoline family. It is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions of the quinoline ring, respectively, and a carboxylic acid group at the 2nd position. This compound is of significant interest due to its potential biological activity and various applications in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves the condensation and hydrolysis followed by cyclization to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often employ large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate efficient production. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.

Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine, sodium azide, and various catalysts such as nano ZnO and ionic liquids . Reaction conditions often involve the use of solvents like ethanol and tetrahydrofuran, as well as specific temperature and pressure settings to optimize the reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while cyclization reactions can produce complex polycyclic structures .

Scientific Research Applications

6-Chloro-7-fluoro-quinoline-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various quinoline derivatives with potential biological activity.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections and cancer.

Industry: The compound is utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death . In cancer research, it has been shown to interfere with DNA replication and repair mechanisms, thereby inhibiting tumor growth .

Comparison with Similar Compounds

6-Chloro-7-fluoro-quinoline-2-carboxylic acid can be compared with other similar compounds, such as:

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:

9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile): This compound exhibits potent antimicrobial activity comparable to standard ciprofloxacin.

Fluoroquinolones: A class of compounds with a broad spectrum of antibacterial activity, including drugs like ciprofloxacin and levofloxacin.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research and industrial applications.

Biological Activity

6-Chloro-7-fluoro-quinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClFNO2, with a molecular weight of 225.60 g/mol. The compound features a quinoline ring with chlorine and fluorine substituents at the 6th and 7th positions, respectively, along with a carboxylic acid group at the 2nd position. This unique structure contributes to its biological activity, particularly in inhibiting bacterial enzymes and affecting cellular processes.

The biological activity of this compound primarily involves its interaction with specific molecular targets in bacterial cells. The compound is known to:

- Inhibit bacterial enzymes : It disrupts essential cellular processes by binding to the active sites of enzymes involved in metabolic pathways, leading to cell death.

- Modulate signaling pathways : By interacting with cellular receptors, it may influence signaling pathways related to cell growth and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria. The presence of fluorine enhances its lipophilicity, improving penetration into bacterial cells and increasing its antibacterial efficacy compared to non-fluorinated derivatives .

Case Studies on Antimicrobial Efficacy

- Study on Fluoroquinolone Derivatives : A study demonstrated that modifications at the C6 position (where fluorine is located) significantly increased antimicrobial activity against resistant strains of bacteria. The compound was tested against standard bacterial strains and exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics like ciprofloxacin .

- Hybrid Molecules : Research on hybrid molecules containing this compound showed enhanced antibacterial activity and reduced susceptibility to bacterial resistance mechanisms. These hybrids were more effective than their individual components .

Anticancer Properties

In addition to its antimicrobial effects, there is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting DNA replication and transcription processes.

Case Studies on Anticancer Activity

- Cell Line Studies : In vitro studies using various cancer cell lines indicated that the compound could inhibit cell proliferation significantly. The mechanism appears to involve the inhibition of topoisomerase enzymes, which are critical for DNA replication in cancer cells .

- Combination Therapies : Research has also explored the use of this compound in combination with other chemotherapeutic agents, showing synergistic effects that enhance overall efficacy against certain cancer types .

Summary of Biological Activities

Properties

IUPAC Name |

6-chloro-7-fluoroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)4-7(6)12/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEYEOWRFAHCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC(=C(C=C21)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.